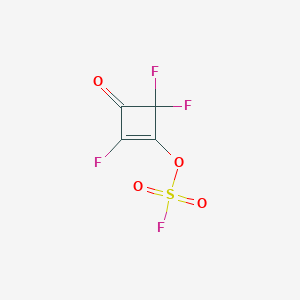![molecular formula C13H22Si2 B14543352 {2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane CAS No. 61800-30-4](/img/structure/B14543352.png)
{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane is a unique organosilicon compound characterized by its complex structure. This compound features a cyclohexa-2,4-dien-1-yl group bonded to a dimethylsilylidene moiety, which is further connected to an ethenyl group and a trimethylsilyl group. The presence of silicon atoms in its structure makes it an interesting subject for research in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane typically involves the reaction of a cyclohexa-2,4-dien-1-yl derivative with a dimethylsilyl reagent under controlled conditions. One common method involves the use of a Schlenk tube in a glove box, where the alkene (0.300 mmol) is charged and reacted with the silyl reagent . The reaction conditions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pressure, and the presence of catalysts. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and may require the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
{2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to be used in the development of silicon-based biomolecules and probes for biological studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It finds applications in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which {2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silyl groups can participate in hydrosilylation reactions, where they add across double bonds in the presence of catalysts. The compound’s unique structure allows it to engage in ionic transfer reactions, acting as a surrogate for hazardous chemicals in synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Tri(cyclohexa-2,5-dien-1-yl)silane: A stable and easy-to-handle surrogate of monosilane (SiH4).
2-Butanone, 4-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-: Another organosilicon compound with a similar cyclohexadienyl structure.
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: A compound with a related cyclohexadienyl core.
Uniqueness
What sets {2-[6-(Dimethylsilylidene)cyclohexa-2,4-dien-1-yl]ethenyl}(trimethyl)silane apart is its combination of a dimethylsilylidene moiety with a cyclohexa-2,4-dien-1-yl group, providing unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and materials science, where its properties can be leveraged to develop new compounds and materials.
Properties
CAS No. |
61800-30-4 |
|---|---|
Molecular Formula |
C13H22Si2 |
Molecular Weight |
234.48 g/mol |
IUPAC Name |
2-(6-dimethylsilylidenecyclohexa-2,4-dien-1-yl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C13H22Si2/c1-14(2)13-9-7-6-8-12(13)10-11-15(3,4)5/h6-12H,1-5H3 |
InChI Key |
CSQFYCNVLBZOPF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=C1C=CC=CC1C=C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


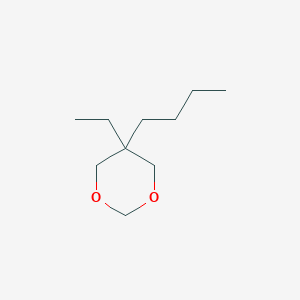
![4-Methyl-2-[2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B14543286.png)
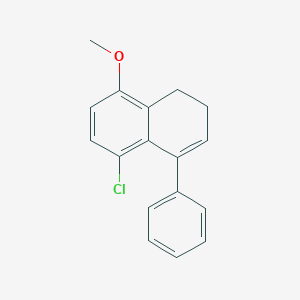
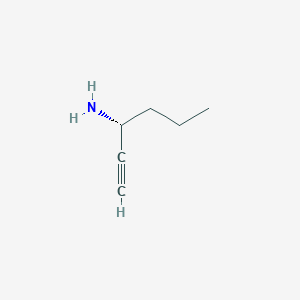
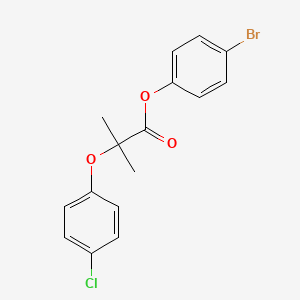
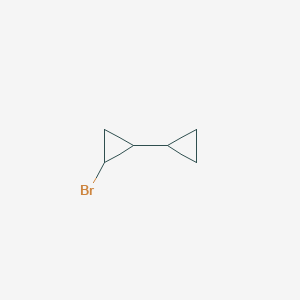
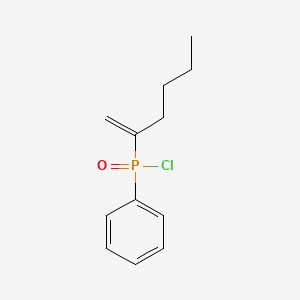
![N-{5-[2-(4-Nitrophenyl)hydrazinylidene]cyclopent-1-en-1-yl}acetamide](/img/structure/B14543336.png)
![N-[6-(2-Phenylhydrazinylidene)cyclohex-1-en-1-yl]acetamide](/img/structure/B14543339.png)
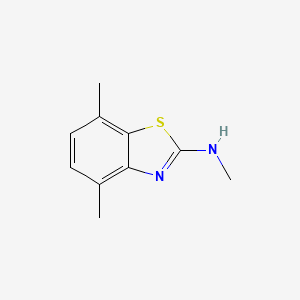
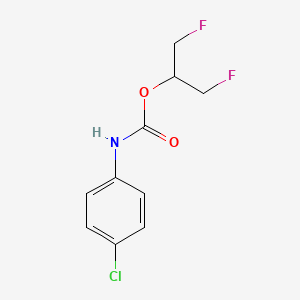
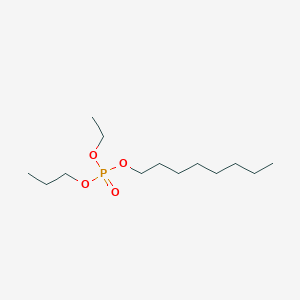
![6-[2-(Naphthalen-1-yl)anilino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14543360.png)
